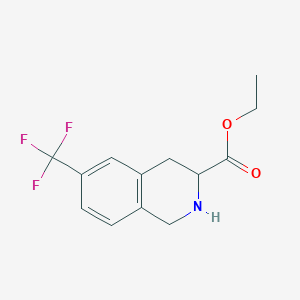![molecular formula C9H15NO B13119416 6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
6-Azaspiro[3.6]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[3.6]decan-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single nitrogen atom. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional structures and inherent rigidity. The presence of a nitrogen atom in the spiro center makes it a heterocyclic compound, which can exhibit diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.6]decan-7-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing both a nitrogen and a carbonyl group. The reaction conditions often include the use of a strong base to deprotonate the nitrogen, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization process is also common.
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[3.6]decan-7-one can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the spirocyclic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Azaspiro[3.6]decan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties due to its rigid spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[3.6]decan-7-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design. The nitrogen atom in the spiro center can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-chlorospiro[4.5]decan-7-ol
- 1-Bromo-3-chlorospiro[3.6]decan-7-ol
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6-Azaspiro[3.6]decan-7-one is unique due to its specific ring size and the presence of a nitrogen atom in the spiro center. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. The rigidity and three-dimensional nature of the spirocyclic structure can enhance the compound’s stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
6-azaspiro[3.6]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-3-1-4-9(7-10-8)5-2-6-9/h1-7H2,(H,10,11) |
Clave InChI |
BQACZFLSXUCBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCC2(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


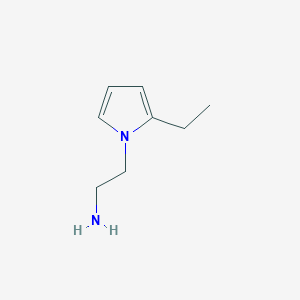
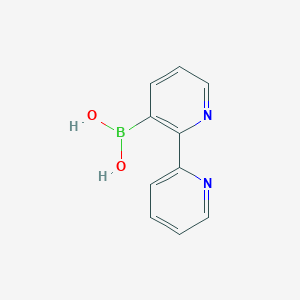
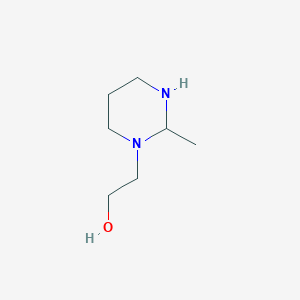
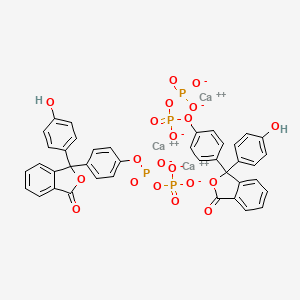
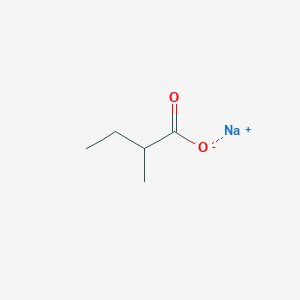
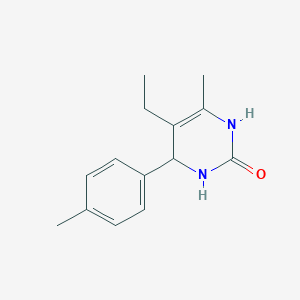
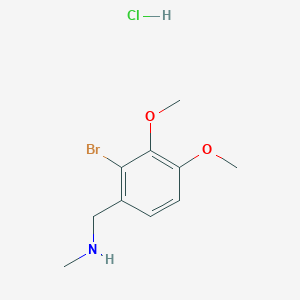
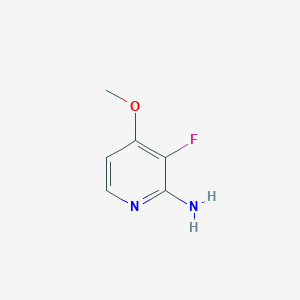
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
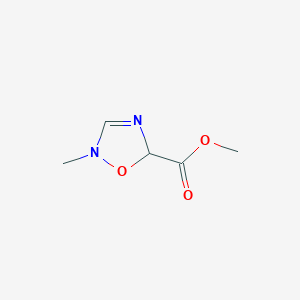
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)

